2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Description
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-13-6-9-21-16(13)12-19-8-5-14-10-20(11-15(14)19)17-4-2-3-7-18-17/h2-4,6-7,9,14-15H,5,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQLULPGBHKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the H+/K±ATPase enzyme , also known as the proton pump . This enzyme is crucial for the secretion of gastric acid in the stomach’s parietal cells.
Mode of Action
The compound acts as a proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and transforms into an active metabolite. This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting its function. This inhibition prevents the exchange of hydrogen ions with potassium ions, thereby reducing gastric acid secretion.
Biochemical Pathways
The inhibition of the proton pump disrupts the final step in the production of gastric acid, which is part of the larger biochemical pathway of digestion. The downstream effects include a decrease in gastric acidity, which can affect the activation of pepsinogen to pepsin (a crucial enzyme for protein digestion) and the absorption of certain nutrients that require an acidic environment.
Pharmacokinetics
Like other ppis, it is likely to be well-absorbed in the stomach and intestines, metabolized in the liver, and excreted via the kidneys.
Result of Action
The primary molecular effect of this compound is the irreversible inhibition of the H+/K±ATPase enzyme, leading to a reduction in gastric acid secretion. On a cellular level, this results in an increase in gastric pH, creating a less acidic environment in the stomach. Clinically, this can help alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Action Environment
Environmental factors such as pH, temperature, and the presence of food can influence the action, efficacy, and stability of this compound. For instance, PPIs are generally more stable and effective in an acidic environment, which is why they are often administered with a meal. .
Biological Activity
The compound 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H20N4S
- Molecular Weight : 324.4 g/mol
- CAS Number : 2549013-64-9
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptor Modulation : Many derivatives exhibit allosteric modulation properties, which can enhance or inhibit receptor activity without directly competing with endogenous ligands. Such mechanisms are crucial in the development of drugs targeting neurotransmitter systems.
- Antioxidant Activity : Compounds containing thiophene rings have been associated with antioxidant properties, potentially reducing oxidative stress in biological systems.
1. Anticancer Properties
Studies have indicated that pyridine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a high-throughput screening identified several compounds that inhibit the growth of cancer cells resistant to certain chemotherapeutics, suggesting that this compound may share similar properties .
2. Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter receptors:
- Sigma Receptors : Allosteric modulation of sigma receptors has been linked to neuroprotective effects and anti-seizure activities. Compounds that modulate these receptors can influence excitatory neurotransmission and provide therapeutic benefits in seizure disorders .
3. Antioxidant Activity
The presence of the thiophene moiety is associated with antioxidant properties, which can mitigate oxidative damage in cells and may contribute to the compound's overall biological efficacy .
Table 1: Summary of Biological Activities
Scientific Research Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. The structure of 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. Similar mechanisms are hypothesized for the compound .
2. Neuroprotective Effects
The octahydropyrrolo structure is known for its neuroprotective properties. Compounds with this scaffold have been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study:
Research has shown that compounds with octahydropyrrolo structures can inhibit acetylcholinesterase activity, which is crucial for enhancing cognitive function. This suggests that this compound could be explored further for similar applications.
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the thiophene moiety can enhance charge transport properties.
Data Table: Electronic Properties Comparison
| Compound | Mobility (cm²/V·s) | Band Gap (eV) |
|---|---|---|
| 3-Methylthiophene | 0.01 | 2.0 |
| 2-{1-[(3-methylthiophen-2-yl)methyl]-... | TBD | TBD |
2. Sensor Development
The compound's ability to form stable complexes with metal ions positions it as a candidate for developing chemical sensors. Its selective binding properties can be exploited to create sensors for detecting heavy metals in environmental samples.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
(a) 2-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
- Key Differences: Substitution: A thiadiazole-5-carbonyl group replaces the 3-methylthiophen-2-ylmethyl moiety. Functional Impact: The trifluoromethyl group on pyridine increases lipophilicity and metabolic stability.
(b) 2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
- Key Differences :
- Substitution: An imidazo[1,2-a]pyridinylmethyl group replaces the thiophene moiety.
- Aromaticity: The larger fused imidazopyridine system may enhance π-π stacking interactions in biological targets.
- Molecular Weight: Higher molecular weight (387.4 g/mol) compared to the target compound, which may influence solubility and pharmacokinetics.
Heterocyclic Substituent Modifications
(a) Thieno[2,3-c]pyridine Derivatives (e.g., 7-(Morpholinyl)-2-(N-piperazinyl)methylthieno[2,3-c]pyridine)
- Key Differences: Core Structure: A thieno[2,3-c]pyridine scaffold replaces the octahydropyrrolo[2,3-c]pyrrole system. Substituents: Morpholinyl and piperazinyl groups introduce hydrogen-bonding capabilities, contrasting with the thiophene’s hydrophobic character in the target compound.
(b) Pyrrolo[2,3-b]pyridine Derivatives (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine)
- Key Differences :
- Saturation: Unsaturated pyrrolo[2,3-b]pyridine core vs. fully saturated bicyclic amine in the target compound.
- Substituents: Bromine atoms or propoxy groups (e.g., 5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine ) alter electronic and steric profiles, affecting binding affinity.
Sulfur-Containing Analogues
5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione
- Key Differences: Core Structure: A thiochromeno-pyridine trione system introduces ketone functionalities absent in the target compound. Reactivity: The trione moiety may participate in redox reactions, unlike the inert thiophene in the target compound.
Comparative Analysis Table
Research Implications and Gaps
- Structural Advantages of Target Compound: The saturated octahydropyrrolo[2,3-c]pyrrole core may reduce metabolic oxidation compared to unsaturated analogs .
- Unanswered Questions : Experimental data on the target compound’s solubility, binding affinity, and pharmacokinetics are absent in the provided evidence. Comparative studies with analogs (e.g., thiadiazole or imidazopyridine derivatives) are needed to validate hypothesized advantages.
Preparation Methods
Boronate Ester Formation
A critical precursor for Suzuki-Miyaura coupling is the boronate ester derivative. The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (CAS 885693-20-9) exemplifies this step. This compound is prepared via palladium-catalyzed borylation of a triflate intermediate using bis(pinacolato)diboron in the presence of potassium acetate and Pd(dppf)Cl₂. The reaction proceeds in 1,4-dioxane at 80°C under inert atmosphere, yielding the boronate ester in 93% yield after silica gel purification.
Table 1: Reaction Conditions for Boronate Ester Synthesis
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80°C | 93% |
| Boronate Ester | Halide Partner | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| CAS 885693-20-9 | 2-Chloropyridine | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 93% |
| CAS 885693-20-9 | 2-Bromo-9H-purine | PdCl₂(dppf) | Dioxane/H₂O | 100% |
Alkylation with (3-Methylthiophen-2-yl)methyl Group
The final step involves alkylation of the pyrrolo[2,3-c]pyrrole nitrogen with (3-methylthiophen-2-yl)methyl bromide. This reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) using a base such as potassium carbonate or triethylamine to deprotonate the secondary amine.
Regioselective Alkylation
Selective alkylation at the less hindered nitrogen is achieved by steric modulation from the Boc-protecting group. After alkylation, the Boc group is removed via acidolysis (e.g., HCl in dioxane) to yield the free amine.
Analytical Characterization
Final products are characterized using ¹H NMR , LC-MS , and HPLC . For example, the tert-butyl-protected intermediate exhibits distinct NMR signals at δ 1.38 (s, 9H, Boc group), 3.28–3.41 (m, 2H, pyrrolidine CH₂), and 6.55 (br s, 1H, pyridine H). LC-MS analysis confirms molecular ion peaks ([M+H]⁺) consistent with theoretical masses .
Q & A
Q. How to correlate in vitro potency with in vivo efficacy in disease models?
- Methodological Answer :
- Pharmacodynamic markers : Measure target engagement (e.g., CYP1B1 activity in tumor tissue) post-dosing.
- Dose-ranging studies : Use the Hill equation to model efficacy vs. toxicity, adjusting for species-specific metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
